5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
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Properties
IUPAC Name |
5-[(4-chlorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2S/c1-15-25-23-29(26-15)22(30)21(32-23)20(16-3-5-17(24)6-4-16)28-13-11-27(12-14-28)18-7-9-19(31-2)10-8-18/h3-10,20,30H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTVQFHBLBWNOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)C5=CC=C(C=C5)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with a variety of enzymes and receptors.
Mode of Action
It’s known that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. They exhibit their effects through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Biochemical Pathways
The compound appears to act through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway. These pathways play a crucial role in the regulation of inflammation and cell death, which are key processes in many diseases.
Biological Activity
The compound 5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (hereafter referred to as "the compound") is a complex organic molecule with significant potential in pharmacological applications. Its structure includes a thiazole and triazole moiety, which are known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H24ClN5O2S
- Molecular Weight : 469.99 g/mol
- IUPAC Name : 5-[(4-chlorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Biological Activity Overview
The biological activity of the compound has been investigated in various studies, highlighting its potential as an antimicrobial agent, enzyme inhibitor, and neuroprotective compound.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance:
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is noteworthy:
- Compounds with piperazine structures have been documented to act as acetylcholinesterase inhibitors . This suggests that the compound may also exhibit neuroprotective effects through modulation of neurotransmitter levels.
Case Studies and Research Findings
-
Neuroprotective Effects :
A study demonstrated that similar compounds significantly prolonged survival time in models of cerebral ischemia. The neuroprotective activity was attributed to their ability to inhibit oxidative stress and inflammation . -
Synthesis and Structure Activity Relationship (SAR) :
The synthesis of the compound was performed using established methodologies for thiazole and triazole derivatives. Structure activity relationship studies indicated that modifications on the piperazine ring could enhance biological activity . -
Binding Studies :
In silico docking studies revealed that the compound could effectively bind to key proteins involved in disease pathways, suggesting a mechanism for its pharmacological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
